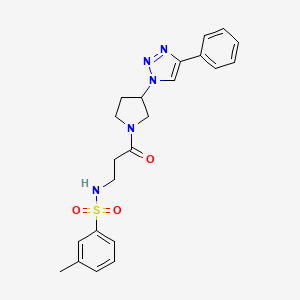
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is commonly referred to as CCMA and is a white crystalline powder. CCMA is a member of the amide class of compounds and is often used as a starting material for the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of CCMA is not yet fully understood. However, it is believed to work by modulating various signaling pathways in the body, such as the NF-κB pathway and the MAPK pathway. These pathways are involved in inflammation and cell death, and modulating them may lead to therapeutic effects.
Biochemical and Physiological Effects:
CCMA has been shown to have various biochemical and physiological effects in animal studies. For example, it has been shown to reduce the levels of pro-inflammatory cytokines in the blood, which may contribute to its anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCMA in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on CCMA. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of CCMA involves the reaction of 4-hydroxy-3-methylbenzoic acid with cyclooctylmethylamine in the presence of chloroacetyl chloride. The resulting product is then purified using various techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CCMA has been studied for its potential therapeutic properties in various areas of scientific research. One study found that CCMA has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that CCMA has neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-14-11-16(9-10-17(14)21)20(18(22)12-19)13-15-7-5-3-2-4-6-8-15/h9-11,15,21H,2-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKRIXIBPPSBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2CCCCCCC2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide](/img/structure/B2446773.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride](/img/structure/B2446776.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)


![(1-Methylsulfonylpiperidin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2446786.png)


![6,7-dimethyl-3-(2-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2446789.png)
![Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2446790.png)